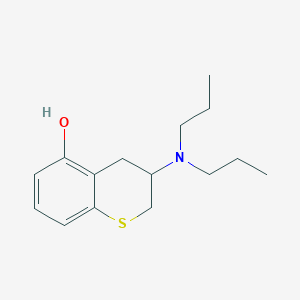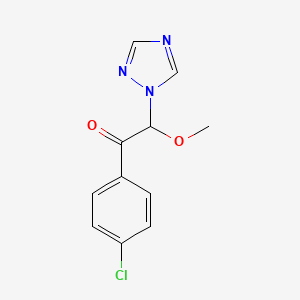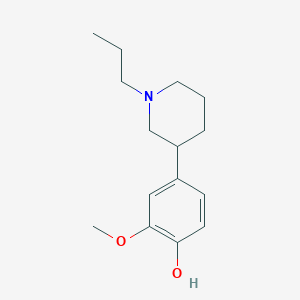![molecular formula C16H12N2 B14317759 2-[4-(Pyridin-4-yl)phenyl]pyridine CAS No. 113682-55-6](/img/structure/B14317759.png)
2-[4-(Pyridin-4-yl)phenyl]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(Pyridin-4-yl)phenyl]pyridine is an organic compound that features a bipyridine structure, where two pyridine rings are connected through a phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Pyridin-4-yl)phenyl]pyridine can be achieved through several methods. One common approach involves the cross-coupling reaction of 4-bromopyridine with 4-pyridylboronic acid using a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, in the presence of a base like potassium carbonate and a solvent like dimethylformamide (DMF).
Another method involves the reaction of phenyl lithium with pyridine, which proceeds via a nucleophilic aromatic substitution mechanism. This reaction requires careful control of temperature and the use of an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
2-[4-(Pyridin-4-yl)phenyl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its reduced form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced bipyridine derivatives.
Substitution: Halogenated or nitrated bipyridine derivatives.
科学研究应用
2-[4-(Pyridin-4-yl)phenyl]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique electronic and catalytic properties.
Biology: Investigated for its potential as a fluorescent probe for detecting metal ions in biological systems.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
作用机制
The mechanism of action of 2-[4-(Pyridin-4-yl)phenyl]pyridine depends on its application. In coordination chemistry, the compound acts as a bidentate ligand, coordinating to metal centers through the nitrogen atoms of the pyridine rings. This coordination can influence the electronic properties of the metal center, enhancing its catalytic activity or altering its redox behavior.
In biological systems, the compound may interact with specific proteins or enzymes, modulating their activity through non-covalent interactions such as hydrogen bonding, π-π stacking, or metal coordination .
相似化合物的比较
Similar Compounds
2-Phenylpyridine: Similar structure but lacks the second pyridine ring.
4-Vinylpyridine: Contains a vinyl group instead of a phenyl-pyridine linkage.
Pyridine N-oxides: Oxidized derivatives with different electronic properties.
Uniqueness
2-[4-(Pyridin-4-yl)phenyl]pyridine is unique due to its bipyridine structure, which provides enhanced coordination capabilities and electronic properties compared to simpler pyridine derivatives. This makes it particularly valuable in applications requiring strong metal-ligand interactions and specific electronic characteristics .
属性
| 113682-55-6 | |
分子式 |
C16H12N2 |
分子量 |
232.28 g/mol |
IUPAC 名称 |
2-(4-pyridin-4-ylphenyl)pyridine |
InChI |
InChI=1S/C16H12N2/c1-2-10-18-16(3-1)15-6-4-13(5-7-15)14-8-11-17-12-9-14/h1-12H |
InChI 键 |
VJHKMPMVSHAPAC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)C2=CC=C(C=C2)C3=CC=NC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Diethyl [2-(diethoxyphosphanyl)ethyl]propanedioate](/img/structure/B14317678.png)

![3,3'-[Butane-1,4-diylbis(oxymethylene)]bis(7-oxabicyclo[4.1.0]heptane)](/img/structure/B14317693.png)

![6,6-Dibromo-1-methylbicyclo[3.1.0]hexane](/img/structure/B14317722.png)
![4-[2-(2-Arsonophenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14317746.png)

